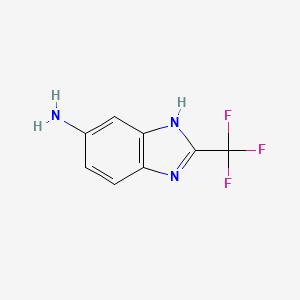

5-Amino-2-(trifluoromethyl)benzimidazole

Descripción

5-Amino-2-(trifluoromethyl)benzimidazole (CAS: 3671-66-7) is a benzimidazole derivative with the molecular formula C₈H₆F₃N₃ and a molecular weight of 201.15 g/mol . Its structure features a trifluoromethyl (-CF₃) group at position 2 and an amino (-NH₂) group at position 5 of the benzimidazole scaffold. Key properties include:

Propiedades

IUPAC Name |

2-(trifluoromethyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEKFQLHCAZGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190172 | |

| Record name | Benzimidazole, 5-amino-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3671-66-7 | |

| Record name | 5-Amino-2-(trifluoromethyl)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 5-amino-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 5-amino-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-(trifluoromethyl)benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(trifluoromethyl)benzimidazole typically involves the condensation of o-phenylenediamines with trifluoroacetonitrile. This reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization . The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, incorporating continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: 5-Amino-2-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role in Drug Synthesis:

5-Amino-2-(trifluoromethyl)benzimidazole is employed as an intermediate in the synthesis of numerous pharmaceuticals. Its derivatives exhibit potential as anti-cancer and anti-inflammatory agents, making it a valuable compound in drug development.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, in vitro studies using the HCT-116 cell line showed an IC50 value of 15 µM, indicating significant cytotoxicity. The mechanism involves the induction of apoptosis and cell cycle arrest at different phases (G0/G1 and G2/M) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Apoptosis induction |

| MCF-7 | 20 | G0/G1 phase arrest |

| HeLa | 18 | G2/M phase arrest |

Agricultural Chemistry

Enhancing Agrochemical Efficacy:

The compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its trifluoromethyl group enhances the biological activity of these chemicals, improving crop yields and pest control.

Case Study: Pesticide Formulation

In studies assessing the efficacy of various agrochemical formulations, compounds containing this compound exhibited improved effectiveness against common agricultural pests compared to traditional formulations .

Material Science

Development of Advanced Materials:

this compound is explored for its potential in creating materials with enhanced thermal and chemical resistance. The unique properties conferred by the trifluoromethyl group make it suitable for applications in high-performance polymers.

Research Findings

Studies have indicated that polymers synthesized with this compound demonstrate superior thermal stability compared to those without fluorinated components .

Biochemical Research

Tool for Enzyme Inhibition Studies:

This compound serves as a research tool for studying enzyme inhibition and receptor interactions. It provides insights into various biological pathways and disease mechanisms.

Application in Enzyme Studies

Research has shown that this compound can inhibit specific enzymes involved in cancer cell proliferation, which is crucial for understanding its therapeutic potential .

Fluorinated Compound Research

Study of Unique Properties:

The presence of the trifluoromethyl group allows for unique chemical properties that are advantageous in various research applications, including medicinal chemistry and materials science.

Mecanismo De Acción

The mechanism of action of 5-Amino-2-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Benzimidazoles with Halogen or Heteroatom Modifications

The trifluoromethyl and amino groups in 5-amino-2-(trifluoromethyl)benzimidazole confer distinct electronic and steric properties compared to analogs with other substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Electronic Effects: The -CF₃ group in this compound is electron-withdrawing, enhancing metabolic stability compared to non-fluorinated analogs. In contrast, the -p-bromophenyl group in antifungal derivatives (e.g., compound 9 ) increases lipophilicity, improving membrane penetration. The -SH group in 5-amino-2-mercaptobenzimidazole introduces thiol reactivity, enabling disulfide bond formation .

Biological Activity: Antifungal Activity: Bromophenyl-substituted benzimidazoles (e.g., compound 6 and 9 ) show activity comparable to commercial fungicides, suggesting bulky substituents enhance target binding. The amino group in this compound may offer hydrogen-bonding interactions but requires further biological validation. Herbicidal Use: Chloroflurazole’s dichloro and -CF₃ groups confer herbicidal activity but also higher toxicity (acute exposure irritates skin/nose; chronic exposure affects liver ).

Material Science Applications: this compound-derived polyimide films exhibit high gas separation efficiency (α = 188.43 for CO₂/N₂) due to rigid hexaazatriphenylene structures . Non-amino analogs (e.g., 4,4′-thiodianiline-based polyimides) show lower performance, highlighting the amino group’s role in polymer rigidity.

Actividad Biológica

5-Amino-2-(trifluoromethyl)benzimidazole is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Chemical Name : this compound

- CAS Number : 3671-59-2

- Molecular Formula : C8H6F3N3

Biological Activities

This compound exhibits several biological activities, including:

- Antimicrobial Activity :

- Anticancer Properties :

- Mechanism of Action :

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxicity of this compound using MTT assays across various concentrations. The results are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Apoptosis induction |

| MCF-7 | 20 | G0/G1 phase arrest |

| HeLa | 18 | G2/M phase arrest |

Apoptosis Induction

Flow cytometric analysis confirmed the induction of apoptosis in treated cells. A concentration-dependent increase in apoptotic cells was observed, particularly in late apoptotic stages as shown in Figure 1.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the benzimidazole core can significantly influence biological activity. The presence of the trifluoromethyl group is crucial for enhancing potency against cancer cell lines .

Table 2: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Addition of trifluoromethyl | Increased potency |

| Substitution at position 1 | Variable effects |

| Alteration of amino group | Decreased activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for 5-Amino-2-(trifluoromethyl)benzimidazole, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : Copper-catalyzed cross-coupling reactions using ligands like TMEDA are effective for synthesizing trifluoromethyl-substituted benzimidazoles. Key parameters include catalyst loading (e.g., 5–10 mol% Cu(I)), temperature (80–100°C), and choice of primary amine coupling partners. Ligand selection critically influences reaction efficiency, with TMEDA enhancing catalytic activity . Optimization should involve systematic variation of solvents (e.g., DMF, THF) and monitoring via HPLC to assess purity (>98%) .

Q. How should researchers safely handle and store this compound to mitigate health risks and chemical incompatibilities?

- Methodological Answer : Store in airtight containers under inert gas (e.g., N₂) at ≤15°C to prevent oxidation or hydrolysis. Avoid contact with isocyanates, halogens, and strong acids/bases due to incompatibility risks. Use local exhaust ventilation and PPE (gloves, goggles) during handling. Emergency protocols include immediate skin decontamination with water and medical consultation for inhalation exposure .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine HPLC (≥98% purity threshold) with non-aqueous titration for quantitative analysis. Structural confirmation requires ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and FTIR (N-H stretch ~3400 cm⁻¹, C-F ~1200 cm⁻¹). Single-crystal X-ray diffraction resolves isomerism (e.g., 5- vs. 6-amino positional variants) .

Advanced Research Questions

Q. How do elevated temperature and humidity affect the stability of this compound, and what mechanistic insights explain its degradation?

- Methodological Answer : Accelerated aging studies (e.g., 40–60°C, 70–90% RH) reveal hydrolysis of the benzimidazole ring via nucleophilic attack at the C2 position, leading to ~14–29% tensile strength loss in polymer composites. Use SEM for surface morphology changes and Raman spectroscopy to track ring-opening reactions. Control humidity with desiccants or inert atmospheres during long-term storage .

Q. What computational strategies predict the interaction of this compound with biological targets or polymer matrices?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G*) calculate electron density distribution, highlighting nucleophilic sites (N1, C4). Molecular dynamics simulations (GROMACS) assess polymer compatibility by analyzing hydrogen bonding and π-π stacking in polyimide blends. Validate predictions with DSC (Tg shifts) and tensile testing .

Q. How can contradictions in reported degradation rates of benzimidazole derivatives be resolved through experimental design?

- Methodological Answer : Standardize aging protocols (ISO 188) to control variables like O₂ levels and UV exposure. Use multivariate ANOVA to isolate humidity effects from thermal degradation. Compare results across studies using identical characterization methods (e.g., ASTM D638 for mechanical testing). Reconcile discrepancies by probing side reactions (e.g., trifluoromethyl group hydrolysis) via LC-MS .

Q. What are the chronic toxicological implications of this compound exposure, and how should longitudinal studies be designed?

- Methodological Answer : While acute toxicity is low (skin/eye irritant), chronic exposure risks (e.g., hepatotoxicity) require in vivo models (rodents, 6–12 months). Monitor liver enzymes (ALT, AST) and histopathology. Use OECD Test Guideline 453 for carcinogenicity screening. Pair with in vitro assays (HepG2 cells) to assess metabolic activation pathways .

Application-Oriented Questions

Q. How can this compound be incorporated into polyimides to enhance gas separation performance?

- Methodological Answer : Copolymerize with dianhydrides (e.g., 6FDA) and diamines (e.g., DABA) via two-step imidization. The benzimidazole moiety improves CO₂/CH₄ selectivity (≥40) by increasing polymer rigidity. Use ZIF-8-NH₂ fillers (10–20 wt%) to balance permeability (Barrer) and selectivity. Characterize with BET for porosity and WAXD for crystallinity .

Q. What role does the trifluoromethyl group play in modulating the electronic properties of benzimidazole derivatives?

- Methodological Answer : The -CF₃ group induces electron-withdrawing effects, lowering LUMO energy (CV measurements) and enhancing oxidative stability. UV-Vis (λmax ~335 nm in EtOH) and cyclic voltammetry (Ered ≈ -1.2 V vs. Ag/Ag⁺) quantify electronic perturbations. Compare with non-fluorinated analogs to isolate -CF₃ contributions .

Methodological Notes

- Data Validation : Cross-reference NMR/FTIR with computational spectra (Gaussian 16) to confirm assignments.

- Safety Compliance : Adhere to OSHA 29 CFR 1910.120 for spill management and NIOSH Control Banding guidelines .

- Advanced Tools : Use TEMPO-mediated radical trapping to identify degradation intermediates during stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.